Aldgamycin F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H56O16 |

|---|---|

Molecular Weight |

756.8 g/mol |

IUPAC Name |

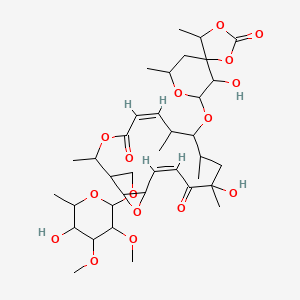

(6Z,14Z)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione |

InChI |

InChI=1S/C37H56O16/c1-17-10-13-26(39)48-20(4)23(16-46-33-31(45-9)30(44-8)27(40)21(5)49-33)29-24(51-29)11-12-25(38)36(7,43)14-18(2)28(17)52-34-32(41)37(15-19(3)47-34)22(6)50-35(42)53-37/h10-13,17-24,27-34,40-41,43H,14-16H2,1-9H3/b12-11-,13-10- |

InChI Key |

XCXHGNCWYSPSQN-RBPRBBOISA-N |

Isomeric SMILES |

CC1CC(C(=O)/C=C\C2C(O2)C(C(OC(=O)/C=C\C(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)(C)O |

Canonical SMILES |

CC1CC(C(=O)C=CC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Aldgamycin F Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldgamycin F, a 16-membered macrolide antibiotic, belongs to a family of natural products characterized by a rare branched-chain sugar, D-aldgarose. The unique structural features of aldgamycins have made them a subject of interest for potential therapeutic applications. Understanding the intricate enzymatic machinery responsible for their biosynthesis is crucial for harnessing their full potential through metabolic engineering and the development of novel derivatives. This technical guide provides an in-depth analysis of the this compound biosynthetic pathway and its corresponding gene cluster, drawing upon the foundational research in the field.

A pivotal discovery in the study of aldgamycin biosynthesis revealed that both aldgamycins and a related group of macrolides, chalcomycins, are synthesized from a single, shared gene cluster in the marine-derived actinomycete, Streptomyces sp. HK-2006-1.[1] This finding highlighted a fascinating example of biosynthetic pathway bifurcation, where a common set of genes gives rise to distinct molecular scaffolds.

The Aldgamycin Gene Cluster

The aldgamycin biosynthetic gene cluster is a hybrid system that incorporates genes previously identified in the chalcomycin cluster along with a set of newly characterized genes specific to aldgamycin biosynthesis.[1] The core of the biosynthetic machinery is a Type I polyketide synthase (PKS) responsible for assembling the macrolactone backbone. The cluster also contains genes encoding enzymes for the biosynthesis of the deoxysugar moieties, tailoring enzymes that modify the macrolactone, and regulatory elements.

Table 1: Key Genes in the Aldgamycin Biosynthetic Gene Cluster and Their Putative Functions

| Gene(s) | Proposed Function | Role in Pathway Bifurcation | Reference |

| almDI/almDII | Encodes α/β subunits of a pyruvate dehydrogenase complex | Triggers the biosynthesis of aldgamycins | [1] |

| almCI | Encodes an oxidoreductase | Initiates chalcomycin biosynthesis | [1] |

| almUII-UV | Form a four-protein metabolon | Catalyze the formation of the pentacyclic carbonate ring | [2] |

| PKS genes | Polyketide Synthase | Assembly of the 16-membered macrolactone core | |

| Glycosyltransferase genes | Attachment of sugar moieties (D-aldgarose and D-mycinose) to the aglycone | ||

| Tailoring enzyme genes | (e.g., P450 monooxygenases, reductases) | Post-PKS modifications of the macrolactone | |

| Regulatory genes | Control of gene expression within the cluster |

Note: This table is a summary based on the primary literature. Detailed quantitative data on enzyme kinetics and gene expression levels are not extensively available in the public domain.

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the assembly of the 16-membered polyketide backbone by the PKS modules. The pathway then diverges from chalcomycin biosynthesis based on the action of specific enzymes.

The Bifurcation Point

The crucial step that dictates the biosynthetic fate towards either aldgamycins or chalcomycins is governed by the differential action of two key enzyme systems. The activation of the almDI/almDII gene products, encoding a pyruvate dehydrogenase complex, shunts intermediates towards the aldgamycin pathway. Conversely, the activity of the almCI-encoded oxidoreductase directs the pathway towards chalcomycin production.

Formation of the Pentacyclic Carbonate Ring

A distinctive feature of some aldgamycins is a pentacyclic carbonate ring. The formation of this structure is a complex process mediated by a four-protein metabolon encoded by the almUII, almUIII, almUIV, and almUV genes. This metabolon assembles via a small peptide, AlmUV, and catalyzes the addition of a reactive N-hydroxylcarbamoyl moiety to a decarboxylated aldgamycin intermediate. This is followed by a non-enzymatic condensation to yield the characteristic pentacyclic carbonate ring. Isotope labeling studies have confirmed that the carbon atom of the carbonate ring is derived from bicarbonate.

Glycosylation and Tailoring Steps

Following the formation of the aglycone, a series of post-PKS modifications occur. These include the attachment of the deoxysugars, D-aldgarose and D-mycinose, by specific glycosyltransferases. Further tailoring reactions, such as hydroxylations and reductions, are carried out by other enzymes within the cluster to yield the final this compound molecule.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed biosynthetic pathway and a general workflow for the analysis of the gene cluster.

Caption: Proposed biosynthetic pathway of this compound.

Caption: General workflow for gene cluster analysis.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments performed in the foundational research on this compound are not fully detailed in the primary publications. However, this section provides generalized methodologies for the key experimental techniques employed, which can be adapted by researchers.

Whole-Genome Sequencing of Streptomyces

-

Genomic DNA Isolation:

-

Culture Streptomyces sp. in a suitable liquid medium (e.g., TSB) to obtain sufficient mycelial mass.

-

Harvest mycelia by centrifugation.

-

Lyse the cells using a combination of enzymatic (e.g., lysozyme) and chemical (e.g., SDS) methods.

-

Purify genomic DNA using phenol-chloroform extraction followed by ethanol precipitation. Ensure high-quality, high-molecular-weight DNA is obtained.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library using a commercial kit compatible with a long-read sequencing platform (e.g., PacBio) to facilitate the assembly of the typically large and GC-rich Streptomyces genome.

-

Perform sequencing according to the manufacturer's instructions.

-

-

Genome Assembly and Annotation:

-

Assemble the raw sequencing reads into a contiguous genome sequence using appropriate assembly software (e.g., HGAP).

-

Annotate the assembled genome to predict open reading frames (ORFs) and other genetic elements.

-

Utilize bioinformatics tools like antiSMASH to identify putative secondary metabolite biosynthetic gene clusters.

-

Gene Disruption in Streptomyces using λ-Red Mediated Recombination

This method allows for targeted gene replacement in Streptomyces.

-

Construction of the Disruption Cassette:

-

Design PCR primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to a resistance gene cassette (e.g., apramycin resistance).

-

Amplify the resistance cassette by PCR to generate a linear DNA fragment flanked by homology arms.

-

-

Preparation of Recombineering-Ready E. coli:

-

Introduce a cosmid carrying the Streptomyces genomic region of interest into an E. coli strain expressing the λ-Red recombination system (e.g., BW25113/pIJ790).

-

-

Electroporation and Recombination:

-

Make the E. coli cells electrocompetent.

-

Electroporate the purified PCR-generated disruption cassette into the competent E. coli cells.

-

Select for recombinant clones containing the disrupted gene on the cosmid by plating on appropriate antibiotic-containing media.

-

-

Conjugal Transfer to Streptomyces:

-

Introduce the recombinant cosmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor and the recipient Streptomyces sp. on a suitable medium (e.g., MS agar).

-

Select for Streptomyces exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the target gene with the resistance cassette.

-

-

Verification of Mutants:

-

Confirm the gene disruption in the Streptomyces mutants by PCR and Southern blot analysis.

-

Conclusion

The elucidation of the this compound biosynthetic pathway and the analysis of its gene cluster have provided significant insights into the molecular logic governing the production of this complex macrolide. The discovery of a shared gene cluster with chalcomycins and the identification of the genetic switch that controls pathway bifurcation represent a noteworthy example of biosynthetic versatility. While the foundational genetic and biochemical framework has been established, further research is needed to provide detailed quantitative data on the enzymatic steps and regulatory networks involved. The methodologies and information presented in this guide offer a comprehensive resource for researchers aiming to further explore and engineer the biosynthesis of aldgamycins for the development of novel and improved therapeutic agents.

References

The Enigmatic Mechanism of Aldgamycin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldgamycin F, a member of the 16-membered macrolide antibiotic family, represents a class of natural products with significant therapeutic potential. While specific research on this compound is limited, this guide synthesizes the current understanding of the mechanism of action for closely related aldgamycin compounds and the broader class of 16-membered macrolides. The primary mode of action is inferred to be the inhibition of bacterial protein synthesis through interaction with the 50S ribosomal subunit. This document provides a detailed overview of this mechanism, supported by available quantitative data from related compounds, a summary of relevant experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as a 16-membered macrolide, is presumed to exert its antibacterial effect by targeting the bacterial ribosome, a critical cellular machine responsible for protein synthesis. This mechanism is shared across the macrolide class of antibiotics.[1][2][3][4][5] The specific target is the 50S subunit of the bacterial 70S ribosome.

The binding of macrolides like this compound to the 50S ribosomal subunit is a reversible interaction. This binding event is thought to sterically hinder the progression of the nascent polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome. This disruption of the elongation phase of translation effectively halts protein synthesis, resulting in a bacteriostatic effect. At higher concentrations, this can become bactericidal.

The proposed signaling pathway for the action of this compound is depicted below:

Caption: Inferred mechanism of action of this compound.

Quantitative Data: Antibacterial Activity of Aldgamycin Analogs

| Compound | Organism | MIC (µg/mL) | Reference |

| Aldgamycin Q1 | Enterococcus faecalis | 16 - 64 | |

| Aldgamycin Q1 | Bacillus subtilis | 16 - 64 | |

| Aldgamycin Q1 | Staphylococcus aureus | 16 - 64 | |

| Aldgamycin Q1 | Acinetobacter baumannii | 16 - 64 | |

| Aldgamycin Q2 | Enterococcus faecalis | 16 - 64 | |

| Aldgamycin Q2 | Bacillus subtilis | 16 - 64 | |

| Aldgamycin Q2 | Staphylococcus aureus | 16 - 64 | |

| Aldgamycin Q2 | Acinetobacter baumannii | 16 - 64 |

Experimental Protocols for Mechanism of Action Determination

The precise mechanism of a novel antibiotic like this compound would be elucidated through a series of established experimental protocols. A generalized workflow for such an investigation is outlined below.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.

Methodology:

-

A two-fold serial dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Each dilution is inoculated with a standardized suspension of the test bacterium (e.g., Acinetobacter baumannii).

-

The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

Ribosome Binding Assay

Objective: To confirm the binding of the antibiotic to the bacterial ribosome.

Methodology:

-

Bacterial ribosomes (70S) and their subunits (50S and 30S) are isolated and purified.

-

Radiolabeled this compound is incubated with the ribosomes or their subunits.

-

The mixture is subjected to sucrose gradient centrifugation or equilibrium dialysis to separate the bound and unbound antibiotic.

-

The amount of radioactivity in the ribosomal fractions is measured to determine the binding affinity.

In Vitro Protein Synthesis Inhibition Assay

Objective: To directly measure the effect of the antibiotic on protein synthesis.

Methodology:

-

A cell-free transcription-translation system is prepared from the target bacterium.

-

The system is incubated with a template mRNA, amino acids (including a radiolabeled amino acid), and varying concentrations of this compound.

-

The amount of newly synthesized, radiolabeled protein is quantified by precipitation and scintillation counting.

-

A dose-response curve is generated to determine the IC50 value for protein synthesis inhibition.

The following diagram illustrates a general workflow for elucidating the mechanism of action of a novel antibiotic.

Caption: General experimental workflow for antibiotic MOA.

Alternative Hypothesis: Inhibition of Siderophore Biosynthesis

While the primary hypothesis for this compound's mechanism of action is the inhibition of protein synthesis, it is worth noting that the inhibition of siderophore biosynthesis is an emerging and attractive target for novel antibiotics. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to acquire iron, an essential nutrient for their growth and virulence.

Inhibitors of siderophore biosynthesis would be particularly effective under the iron-limiting conditions found within a host organism. This mechanism would involve the inhibition of key enzymes in the siderophore biosynthetic pathway, such as salicylate adenylation enzymes. Although there is currently no direct evidence linking macrolides to the inhibition of siderophore biosynthesis, this remains a plausible, albeit less likely, alternative or secondary mechanism of action that could warrant future investigation.

Conclusion

The mechanism of action of this compound is inferred to be consistent with that of other 16-membered macrolide antibiotics: the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit. This leads to a bacteriostatic effect against a range of bacteria. While direct experimental evidence for this compound is lacking, the established mode of action for this class of antibiotics provides a strong foundation for its continued investigation and development. Future research should focus on obtaining specific MIC values for this compound against a broader panel of clinically relevant bacteria, as well as direct experimental validation of its interaction with the bacterial ribosome. The exploration of potential secondary mechanisms, such as the inhibition of siderophore biosynthesis, could also unveil novel therapeutic strategies.

References

- 1. Mechanism of action of a 16-membered macrolide. Binding of rosaramicin to the Escherichia coli ribosome and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 16-membered macrolide antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thesciencenotes.com [thesciencenotes.com]

- 4. Macrolide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Aldgamycin F: An In-Depth Technical Guide on its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of Aldgamycin F, a 16-membered macrolide antibiotic. Due to the limited availability of specific data for this compound, this document leverages data from closely related aldgamycin analogs and established methodologies for macrolide antibiotics to present a scientifically grounded assessment of its potential antibacterial profile and mechanism of action.

Antibacterial Spectrum of Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in publicly available literature, the antibacterial activity of its close analogs, Aldgamycin Q1 and Q2, provides valuable insight into its expected spectrum. These compounds have demonstrated moderate to weak activity against a range of Gram-positive and some Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Aldgamycin Analogs

| Bacterial Species | Strain | Aldgamycin Q1 MIC (µg/mL) | Aldgamycin Q2 MIC (µg/mL) |

| Enterococcus faecalis | ATCC 29212 | 16 | 16 |

| Bacillus subtilis | ATCC 6633 | 32 | 32 |

| Staphylococcus aureus | ATCC 29213 | 64 | 64 |

| Acinetobacter baumannii | ATCC 19606 | 64 | 64 |

Experimental Protocols

The determination of the antibacterial spectrum of this compound would be conducted using standardized methods for antimicrobial susceptibility testing, primarily broth microdilution or agar dilution, in accordance with guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates: 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is dispensed into each well of a 96-well microtiter plate.

-

Serial Dilution: 100 µL of the this compound stock solution is added to the first well of each row and mixed. A serial two-fold dilution is then performed by transferring 100 µL from each well to the subsequent well, creating a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

-

Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the serially diluted this compound is inoculated with 10 µL of the prepared bacterial suspension.

-

Controls: A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included on each plate.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Agar Dilution Method

This method is an alternative for determining the MIC.

-

Preparation of this compound-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the this compound stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation: A standardized volume (e.g., 1-2 µL) of the bacterial suspension is spotted onto the surface of each agar plate, allowing for the testing of multiple strains simultaneously.

-

Controls: A growth control plate containing no antibiotic is included.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that inhibits the growth of the bacterial colonies.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method.

Aldgamycin F: A Technical Overview of its Biological and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldgamycin F is a member of the 16-membered macrolide antibiotic family, a class of natural products known for their diverse biological activities. While research on this compound itself is limited, its close structural relationship to other well-characterized aldgamycin analogues allows for the extrapolation of its probable biological and pharmacological properties. This technical guide synthesizes the available information on the aldgamycin family to provide a comprehensive overview of the potential of this compound as a therapeutic agent.

Chemical Structure

The definitive structure of this compound has not been explicitly detailed in readily available scientific literature. However, a critical piece of information comes from the characterization of a related compound, Aldgamycin G, which has been identified as 8-deoxy-Aldgamycin F. This strongly implies that this compound possesses a hydroxyl group at the C-8 position of its macrolactone ring. The core structure consists of a 16-membered lactone ring glycosidically linked to two deoxysugars, typically D-mycinose and D-aldgarose.

Biological and Pharmacological Properties

Based on the activities of its analogues, this compound is predicted to exhibit a range of biological effects, primarily antibacterial, with potential for anticancer and anti-inflammatory activities.

Antibacterial Activity

The aldgamycin family of macrolides is predominantly known for its activity against Gram-positive bacteria. This is a common trait for macrolide antibiotics, which inhibit bacterial growth by targeting the 50S ribosomal subunit and interfering with protein synthesis.

Table 1: Minimum Inhibitory Concentrations (MIC) of Aldgamycin Analogues Against Various Bacterial Strains

| Compound | Enterococcus faecalis (μg/mL) | Bacillus subtilis (μg/mL) | Staphylococcus aureus (μg/mL) | Acinetobacter baumannii (μg/mL) | Reference |

| Aldgamycin Q1 | 16 - 64 | 16 - 64 | 16 - 64 | 16 - 64 | [1] |

| Aldgamycin Q2 | 16 - 64 | 16 - 64 | 16 - 64 | 16 - 64 | [1] |

Note: Data for this compound is not available. The data presented is for its close analogues, Aldgamycin Q1 and Q2.

Anticancer and Anti-inflammatory Activity

While direct evidence for the anticancer and anti-inflammatory properties of this compound is lacking, other macrolide antibiotics have demonstrated such activities. The potential mechanisms could involve the modulation of inflammatory signaling pathways or the induction of apoptosis in cancer cells. Further investigation into these properties for this compound is warranted.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following methodologies are standard for the investigation of novel natural products and can be adapted for the study of this compound.

Isolation and Purification of this compound

A generalized workflow for the isolation and purification of aldgamycin analogues from a producing microbial strain (e.g., Streptomyces or Saccharothrix sp.) is depicted below.

Caption: Generalized workflow for the isolation and purification of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound can be determined using the broth microdilution method.

References

The Crucial Role of Aldgarose in the Antibacterial Activity of Aldgamycin F: A Technical Guide

This in-depth technical guide explores the significance of the aldgarose moiety to the biological activity of Aldgamycin F, a 16-membered macrolide antibiotic. While direct comparative studies on this compound and its aglycone are limited in publicly available literature, this document synthesizes existing data on related aldgamycin analogs and the broader class of macrolide antibiotics to elucidate the critical function of this unique bicyclic sugar. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and the Aldgarose Moiety

Aldgamycins are a family of 16-membered macrolide antibiotics produced by various Streptomyces species.[1][2][3] Their complex structure is characterized by a macrocyclic lactone ring glycosidically linked to two sugar units. One of these is the highly unusual, bicyclic monosaccharide known as aldgarose. The intricate structure of aldgarose presents a significant synthetic challenge, yet its consistent presence across the most active members of the aldgamycin family suggests a vital role in their antibacterial efficacy.

Macrolide antibiotics, in general, exert their therapeutic effect by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for the nascent polypeptide chain.[4][5] The sugar moieties of macrolides are often crucial for this interaction, contributing to the binding affinity and proper orientation of the antibiotic within the ribosomal binding pocket.

Comparative Antibacterial Activity of Aldgamycin Analogs

Recently discovered analogs, Aldgamycin Q1 and Q2, which feature a demethylated mycinose sugar but retain the aldgarose unit, exhibit moderate to weak antibacterial activity against several Gram-positive and some Gram-negative bacteria.

| Compound | Key Structural Feature | Test Organism | MIC (µg/mL) | Reference |

| Aldgamycin Q1 | Demethylated mycinose | Enterococcus faecalis | 16 | |

| Bacillus subtilis | 32 | |||

| Staphylococcus aureus | 32 | |||

| Acinetobacter baumannii | 64 | |||

| Aldgamycin Q2 | Demethylated mycinose | Enterococcus faecalis | 32 | |

| Bacillus subtilis | 32 | |||

| Staphylococcus aureus | 32 | |||

| Acinetobacter baumannii | 64 |

While these data do not directly assess the removal of aldgarose, the activity observed in these aldgarose-containing molecules underscores the general bioactivity of the aldgamycin scaffold. The broader literature on macrolides strongly supports the hypothesis that the complete removal of sugar moieties, particularly a complex one like aldgarose, would lead to a significant reduction or complete loss of antibacterial activity. This is because the sugars are often critical for the precise molecular recognition and binding to the ribosomal target. Future research focused on the synthesis and biological evaluation of the this compound aglycone is essential to definitively quantify the contribution of the aldgarose moiety to its overall potency.

General Mechanism of Action of Macrolide Antibiotics

The primary mechanism of action for macrolide antibiotics, including the aldgamycin family, is the inhibition of bacterial protein synthesis. This is achieved through a specific interaction with the bacterial ribosome.

As depicted, this compound binds to the 50S ribosomal subunit, obstructing the path of the growing polypeptide chain through the exit tunnel. This leads to the premature dissociation of the peptidyl-tRNA from the ribosome, effectively halting protein synthesis and resulting in a bacteriostatic effect.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

To quantitatively assess the antibacterial activity of this compound and its synthetic analogs, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is employed. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a test compound against a specific bacterial strain.

Materials:

-

Test compound (e.g., this compound, this compound aglycone) stock solution of known concentration.

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

-

Incubator (37°C).

-

Sterile pipette tips and reservoirs.

Procedure:

-

Bacterial Inoculum Preparation: a. Aseptically pick 3-5 isolated colonies of the bacterial strain from an agar plate and inoculate into a tube of CAMHB. b. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Compound Dilution Series: a. Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of each row being tested. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This creates a gradient of compound concentrations. d. The eleventh well in each row should contain only CAMHB and the bacterial inoculum (growth control), and the twelfth well should contain only CAMHB (sterility control).

-

Inoculation: a. Add 100 µL of the diluted bacterial suspension (prepared in step 1c) to wells 1 through 11 of each row. Do not add bacteria to the sterility control wells (column 12). b. The final volume in each well will be 200 µL.

-

Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading the Results: a. Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

Proposed Workflow for Investigating the Role of Aldgarose

A systematic approach is required to definitively elucidate the role of the aldgarose moiety in this compound's activity. The following workflow outlines the key experimental stages.

Conclusion

While direct experimental evidence remains to be published, the available data on aldgamycin analogs and the well-established principles of macrolide pharmacology strongly indicate that the aldgarose moiety is indispensable for the potent antibacterial activity of this compound. Its unique and complex structure likely plays a critical role in the molecular recognition and high-affinity binding to the bacterial ribosome, the ultimate target of this class of antibiotics. The synthesis and evaluation of an aldgarose-lacking analog of this compound represents a pivotal next step in fully understanding the therapeutic potential of this fascinating natural product.

References

- 1. Aldgamycin I, an antibacterial 16-membered macrolide from the abandoned mine bacterium, Streptomyces sp. KMA-001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ALDGAMYCIN E, A NEW NEUTRAL MACROLIDE ANTIBIOTIC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aldgamycin G, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Efficacy of Aldgamycin F Against Gram-Positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Quantitative Assessment of Antibacterial Activity

The antibacterial efficacy of aldgamycins is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. While specific MIC values for Aldgamycin F were not identified in the surveyed literature, data for the structurally similar Aldgamycin Q1 and Q2 offer valuable insights into the potential activity of this macrolide family against key Gram-positive pathogens.

A recent study reported that Aldgamycin Q1 and Q2 demonstrated moderate to weak activity against several Gram-positive bacteria, with MIC values ranging from 16 to 64 μg/mL.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of Aldgamycin Q1 and Q2 against Gram-Positive Bacteria

| Bacterial Strain | Aldgamycin Q1 (μg/mL) | Aldgamycin Q2 (μg/mL) |

| Staphylococcus aureus | 16 - 64 | 16 - 64 |

| Bacillus subtilis | 16 - 64 | 16 - 64 |

| Enterococcus faecalis | 16 - 64 | 16 - 64 |

Note: The data presented is for Aldgamycin Q1 and Q2 as specific MIC values for this compound were not available in the reviewed literature.

Experimental Protocols for In Vitro Susceptibility Testing

The determination of MIC values is crucial for evaluating the in vitro activity of a new antimicrobial agent. The following are detailed protocols for two standard methods used in microbiology laboratories.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

Protocol:

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

-

Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in a 96-well microtiter plate containing a sterile growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing antibiotic concentrations.

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate, containing the serially diluted this compound, is inoculated with the bacterial suspension. A positive control well (containing bacteria and broth without antibiotic) and a negative control well (containing only broth) are also included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

-

MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination, where the antimicrobial agent is incorporated directly into the agar medium.

Protocol:

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared as described for the broth microdilution method.

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound. This is achieved by adding a specific volume of the antibiotic stock solution to the molten agar before it solidifies. A control plate without any antibiotic is also prepared.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

-

Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including the control plate. Multiple bacterial strains can be tested on a single plate.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours.

-

MIC Determination: Following incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that prevents the growth of the bacteria.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in determining the in vitro activity of this compound.

Caption: Workflow for Broth Microdilution MIC Assay.

Caption: Workflow for Agar Dilution MIC Assay.

Conclusion

This compound belongs to a class of macrolide antibiotics with demonstrated activity against Gram-positive bacteria. While specific in vitro susceptibility data for this compound is currently limited in the accessible literature, the information available for closely related compounds such as Aldgamycin Q1 and Q2 suggests potential efficacy against clinically relevant pathogens like Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. The standardized experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's antibacterial profile. Further research is warranted to establish the precise MIC values of this compound against a broader panel of Gram-positive isolates to fully elucidate its therapeutic potential.

References

The Aldgamycin Family: A Promising Frontier for Novel Antibiotic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific biological and activity data for Aldgamycin F. This document focuses on the broader aldgamycin family of 16-membered macrolide antibiotics, leveraging data from known analogues to highlight their potential as lead compounds for novel antibiotic discovery.

Executive Summary

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new classes of antibiotics. The aldgamycin family, a group of 16-membered macrolide antibiotics, presents a promising scaffold for the development of next-generation therapeutics. While specific data on this compound remains elusive in public domains, analysis of its structural analogues reveals a potential for potent antibacterial activity, particularly against Gram-positive pathogens. This technical guide provides a comprehensive overview of the available data on the aldgamycin family, including their antibacterial spectrum, mechanism of action, and relevant experimental protocols to guide further research and development efforts.

Introduction to the Aldgamycin Family

The aldgamycins are a class of macrolide antibiotics characterized by a 16-membered lactone ring.[1] First discovered in the mid-20th century, various members of this family, such as aldgamycin E, G, I, N, and more recently Q1 and Q2, have been isolated from different bacterial strains, primarily of the genus Streptomyces and Saccharothrix.[2] Their complex chemical structures have been a subject of extensive synthetic chemistry research, aiming to provide access to these natural products and their analogues for biological evaluation.[2]

Antibacterial Activity and Spectrum

While specific quantitative data for many aldgamycin members are scarce in the literature, recent studies on newly discovered analogues provide insight into their potential antibacterial activity. Aldgamycins Q1 and Q2, for instance, have demonstrated moderate to weak activity against a panel of Gram-positive and some Gram-negative bacteria.[2] The antibacterial spectrum of the aldgamycin family is believed to be primarily directed against Gram-positive organisms, a characteristic shared with other 16-membered macrolides.[1]

Table 1: In Vitro Antibacterial Activity of Aldgamycin Analogues (Q1 & Q2)

| Bacterial Strain | Organism Type | MIC Range (µg/mL) | Reference(s) |

| Enterococcus faecalis | Gram-positive | 16 - 64 | |

| Bacillus subtilis | Gram-positive | 16 - 64 | |

| Staphylococcus aureus | Gram-positive | 16 - 64 | |

| Acinetobacter baumannii | Gram-negative | 16 - 64 |

Mechanism of Action

The primary mechanism of action for 16-membered macrolide antibiotics, including the aldgamycin family, is the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel. This binding event physically obstructs the passage of the nascent polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome and ultimately halting protein elongation. This bacteriostatic action effectively stops bacterial growth and proliferation.

Experimental Protocols

The evaluation of novel antibiotic candidates like those from the aldgamycin family involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

-

Test compound (e.g., Aldgamycin analogue) stock solution

-

Bacterial strains (e.g., S. aureus, E. faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Bacterial Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from an agar plate and suspend in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution of the Test Compound:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

-

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum.

-

Sterility Control: A well containing only CAMHB.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

-

In Vivo Efficacy Studies (General Protocol)

While no in vivo data for this compound is available, a general protocol for assessing the efficacy of a novel antibiotic in a murine infection model is provided below.

Model: Murine Sepsis Model (e.g., using Staphylococcus aureus)

Materials:

-

Test compound (e.g., Aldgamycin analogue) formulated for in vivo administration

-

Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

-

Laboratory mice (e.g., BALB/c)

-

Saline, vehicle for drug administration

-

Syringes and needles for injection

Procedure:

-

Infection:

-

Mice are infected intraperitoneally (IP) or intravenously (IV) with a lethal or sub-lethal dose of the pathogenic bacteria. The inoculum size should be predetermined to cause a consistent and measurable infection.

-

-

Treatment:

-

At a specified time post-infection (e.g., 1 hour), mice are treated with the test compound at various doses. The route of administration (e.g., IP, IV, oral) will depend on the compound's properties.

-

A control group receives the vehicle only.

-

-

Monitoring:

-

Mice are monitored for signs of illness and survival over a period of several days (e.g., 7-14 days).

-

-

Endpoint Analysis:

-

The primary endpoint is typically survival.

-

Secondary endpoints can include bacterial burden in various organs (e.g., spleen, liver, kidneys) at specific time points. This is determined by homogenizing the organs and plating serial dilutions to count colony-forming units (CFUs).

-

Future Directions and Conclusion

The aldgamycin family of 16-membered macrolides represents an under-explored but potentially rich source of novel antibiotic lead compounds. The available data on analogues like Aldgamycin Q1 and Q2 suggest a promising antibacterial spectrum, particularly against Gram-positive pathogens. The established mechanism of action for this class of antibiotics, the inhibition of bacterial protein synthesis, remains a valid and effective therapeutic strategy.

To unlock the full potential of the aldgamycin family, further research is critically needed. The synthesis and biological evaluation of this compound and other novel analogues are essential to build a comprehensive structure-activity relationship (SAR) profile. In-depth mechanistic studies, including ribosome binding assays and investigations into mechanisms of resistance, will provide crucial insights for lead optimization.

This technical guide serves as a foundational resource for researchers and drug developers interested in exploring the aldgamycin family. By leveraging the outlined experimental protocols and understanding the current landscape of this promising class of natural products, the scientific community can work towards developing new and effective antibiotics to combat the growing threat of antimicrobial resistance.

References

Aldgamycin F: An Inquiry into Cytotoxicity and Preliminary Safety

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific data regarding the cytotoxicity and preliminary safety profile of Aldgamycin F is not publicly available. This document provides a comprehensive overview of the aldgamycin family of compounds and related macrolides from the genus Saccharothrix, which may serve as a contextual framework for future research on this compound.

Introduction

Aldgamycins are a class of 16-membered macrolide antibiotics produced by various species of actinomycete bacteria, notably from the genus Saccharothrix. While the primary focus of research on aldgamycins has been their antibacterial properties, the broader class of macrolides has garnered interest for a diverse range of biological activities, including potential antineoplastic effects. This guide synthesizes the limited available information on the aldgamycin family and other cytotoxic macrolides isolated from Saccharothrix sp. to provide a foundational understanding for researchers investigating this compound.

Cytotoxicity of the Aldgamycin Family and Related Macrolides

Direct quantitative data on the cytotoxicity of this compound against eukaryotic cell lines is not present in the current body of scientific literature. However, studies on other macrolides isolated from Saccharothrix sp. provide evidence of cytotoxic potential within this structural class.

Quantitative Cytotoxicity Data

The following table summarizes the available biological activity data for aldgamycin analogues and other macrolides from Saccharothrix sp. It is important to note the absence of IC50 values for cancer cell lines, with the current data focusing on antibacterial activity.

| Compound | Organism | Activity Type | MIC (µg/mL) | Cell Line | Reference |

| Aldgamycin Q1 | Enterococcus faecalis | Antibacterial | 16-64 | N/A | [1] |

| Bacillus subtilis | Antibacterial | 16-64 | N/A | [1] | |

| Staphylococcus aureus | Antibacterial | 16-64 | N/A | [1] | |

| Acinetobacter baumannii | Antibacterial | 16-64 | N/A | [1] | |

| Aldgamycin Q2 | Enterococcus faecalis | Antibacterial | 16-64 | N/A | [1] |

| Bacillus subtilis | Antibacterial | 16-64 | N/A | ||

| Staphylococcus aureus | Antibacterial | 16-64 | N/A | ||

| Acinetobacter baumannii | Antibacterial | 16-64 | N/A |

Preliminary Safety Profile

There is no available information regarding the in vivo safety or toxicity of this compound. General safety concerns for macrolides as a class can be found in the broader pharmacological literature, but these are not specific to this compound.

Postulated Mechanism of Action and Signaling Pathways

The mechanism of action for the potential cytotoxicity of this compound has not been elucidated. However, research on other macrolide antibiotics has pointed towards the inhibition of autophagy as a possible mechanism for their anticancer effects.

Autophagy Inhibition Pathway

Some macrolides have been shown to impair autophagy flux, a cellular recycling process that is often upregulated in cancer cells to meet their high metabolic demands. By blocking this pathway, these macrolides can induce cell death, particularly under nutrient-deprived conditions characteristic of the tumor microenvironment.

Caption: Postulated mechanism of cytotoxicity via autophagy inhibition.

Experimental Protocols

As no specific studies on this compound cytotoxicity have been published, this section outlines a general experimental workflow for assessing the cytotoxic properties of a novel macrolide compound.

General Cytotoxicity Assessment Workflow

Caption: A general workflow for the in vitro assessment of cytotoxicity.

Detailed Methodologies

Cell Culture: Human cancer cell lines (e.g., breast adenocarcinoma MCF-7, colon carcinoma HCT116, lung carcinoma A549) and a non-cancerous cell line (e.g., human embryonic kidney HEK293) would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assay (MTT Assay Protocol):

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

This compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from picomolar to micromolar.

-

The culture medium is replaced with the drug-containing medium, and the plates are incubated for 48 or 72 hours.

-

Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Conclusion and Future Directions

The current scientific literature lacks specific data on the cytotoxicity and preliminary safety profile of this compound. However, the known biological activities of related macrolides from the genus Saccharothrix suggest that this compound class may possess valuable bioactivities beyond its antibacterial effects. Future research should focus on the isolation and purification of this compound, followed by a systematic evaluation of its cytotoxic effects against a panel of cancer cell lines. Subsequent studies could then explore its in vivo efficacy and safety in animal models, as well as elucidate its precise mechanism of action and effects on cellular signaling pathways. Such a research program would be essential to determine the potential of this compound as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Aldgamycin F from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldgamycin F is a macrolide antibiotic belonging to the aldgamycin family, a group of natural products known for their antibacterial properties. These compounds are typically produced by various species of Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of secondary metabolites. This document provides a comprehensive guide to the extraction and purification of this compound from Streptomyces fermentation broth. The protocols outlined below are based on established methodologies for the isolation of macrolide antibiotics from bacterial cultures.

Physicochemical Properties of Aldgamycins

| Property | General Value Range for Aldgamycins | Significance for Extraction & Purification |

| Molecular Weight | ~700 - 800 g/mol | Influences diffusion rates and choice of chromatography media. |

| Solubility | Soluble in methanol, ethyl acetate, chloroform. Insoluble in water and hexane. | Dictates the choice of solvents for liquid-liquid extraction and chromatography. |

| Polarity | Moderately polar | Guides the selection of stationary and mobile phases for chromatography. |

Experimental Protocols

This section details the step-by-step procedures for the fermentation of a suitable Streptomyces strain, followed by the extraction and purification of this compound.

Protocol 1: Fermentation of Streptomyces sp.

This protocol describes the cultivation of a Streptomyces strain for the production of this compound.

Materials:

-

Streptomyces sp. strain capable of producing this compound

-

Seed Culture Medium (e.g., Tryptic Soy Broth or ISP-2 Medium)

-

Production Culture Medium (e.g., Starch-Casein based medium)

-

Erlenmeyer flasks

-

Incubator shaker

Procedure:

-

Inoculation: Aseptically transfer a viable culture of the Streptomyces strain from a stock into a flask containing the seed culture medium.

-

Seed Culture Incubation: Incubate the seed culture at 28-30°C for 48-72 hours with vigorous agitation (e.g., 200 rpm).

-

Production Culture: Inoculate the production culture medium with the seed culture (typically a 5-10% v/v inoculum). The production medium composition is critical and should be optimized for maximum yield. A representative medium is described in the table below.

-

Fermentation: Incubate the production culture for 7-14 days at 28-30°C with continuous shaking.[1] Production of this compound should be monitored periodically using analytical techniques such as HPLC.

Table 1: Representative Production Medium for Streptomyces Fermentation

| Component | Concentration (g/L) | Purpose |

| Soluble Starch | 20.0 | Carbon Source |

| Casein | 1.0 | Nitrogen Source |

| Peptone | 1.0 | Nitrogen Source |

| Yeast Extract | 1.0 | Growth Factors |

| K₂HPO₄ | 0.5 | Phosphate Source & pH Buffer |

| MgSO₄·7H₂O | 0.5 | Mineral Source |

| FeSO₄·7H₂O | 0.01 | Trace Element |

| CaCO₃ | 2.0 | pH Regulation |

| pH | 7.0-7.2 | Optimal Growth |

Protocol 2: Extraction of this compound

This protocol details the extraction of this compound from the fermentation broth using solvent extraction.

Materials:

-

Fermented culture broth

-

Ethyl acetate

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Separation of Biomass: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 15 minutes) to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: this compound is expected to be intracellular and in the supernatant. Therefore, both should be extracted.

-

Supernatant Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate.

-

Mycelial Extraction: Resuspend the mycelial pellet in ethyl acetate and agitate thoroughly. Centrifuge to separate the solvent. Repeat this step 2-3 times.

-

-

Mixing and Separation: Shake the separatory funnel vigorously for several minutes and then allow the layers to separate. The organic (ethyl acetate) layer, containing the this compound, is typically the upper layer.

-

Collection and Concentration: Collect the organic layers from both supernatant and mycelial extractions. Combine them and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification by Silica Gel Chromatography

This protocol describes the initial purification of the crude extract using silica gel column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Chromatography column

-

Solvents: Hexane, Ethyl Acetate, Methanol

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column to create a packed bed.

-

Sample Loading: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, adsorbed sample onto the top of the column.

-

Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate, and then methanol (gradient elution).

-

Fraction Collection: Collect the eluate in fractions using a fraction collector.

-

Monitoring: Monitor the collected fractions for the presence of this compound using TLC. Combine the fractions that contain the compound of interest.

Protocol 4: Final Purification by Preparative HPLC

This protocol details the final purification step to obtain high-purity this compound using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

-

Partially purified this compound fractions

-

Preparative HPLC system with a suitable detector (e.g., UV-Vis)

-

Preparative C18 reverse-phase column

-

HPLC-grade solvents: Acetonitrile, Water

-

Lyophilizer

Procedure:

-

Method Development: Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, gradient, flow rate, and detection wavelength). A typical starting point for macrolides is a C18 column with a water/acetonitrile gradient.

-

Sample Preparation: Dissolve the combined and concentrated fractions from the silica gel chromatography step in the initial mobile phase of the HPLC method. Filter the sample through a 0.22 µm filter before injection.

-

Preparative HPLC: Scale up the analytical method to the preparative column. Inject the sample and run the preparative HPLC.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

-

Solvent Removal: Remove the HPLC solvents from the purified fraction, typically by lyophilization, to obtain pure this compound as a solid.

Table 2: Representative HPLC Parameters for this compound Analysis and Purification

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 20 x 250 mm, 10 µm) |

| Mobile Phase A | Water | Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5-95% B over 30 min | 5-95% B over 30 min |

| Flow Rate | 1.0 mL/min | 10-20 mL/min |

| Detection | UV at ~230 nm | UV at ~230 nm |

| Injection Volume | 10-20 µL | 1-5 mL |

Workflow and Visualization

The overall process for the extraction and purification of this compound can be visualized as a sequential workflow.

Caption: Workflow for this compound extraction and purification.

Concluding Remarks

The protocols described provide a robust framework for the successful extraction and purification of this compound from Streptomyces cultures. It is important to note that the specific parameters for fermentation, extraction, and chromatography may require optimization depending on the specific Streptomyces strain used and the desired scale of production. Analytical monitoring at each stage is crucial for maximizing yield and achieving high purity of the final product.

References

Application Notes & Protocols for the Analysis of Aldgamycin F by HPLC and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldgamycin F is a macrolide antibiotic belonging to the aldgamycin family of natural products.[1][2][3][4][5] Like other macrolides, it consists of a large macrocyclic lactone ring glycosidically linked to one or more deoxy sugars. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are based on established analytical strategies for macrolide antibiotics.

Analytical Methods Overview

A summary of the recommended starting conditions for HPLC and LC-MS/MS analysis of this compound is provided below. These parameters are based on typical methods for macrolide antibiotics and should be optimized for specific instrumentation and sample matrices.

Table 1: HPLC-UV Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30-70% B over 15 minutes, then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 210 nm |

Table 2: LC-MS/MS Method Parameters

| Parameter | Recommended Conditions |

| Chromatography | Same as HPLC-UV method |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp | 350 °C |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Hypothetical MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [M+H]⁺ | Fragment 1 | Optimize |

| This compound | [M+H]⁺ | Fragment 2 | Optimize |

| Internal Standard | [IS+H]⁺ | IS Fragment | Optimize |

Note: The exact m/z values for the precursor and product ions for this compound need to be determined by direct infusion of a pure standard into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are typically generated from the loss of sugar moieties or fragmentation of the macrolide ring.

Experimental Protocols

Sample Preparation

The following is a general protocol for the extraction of this compound from a biological matrix (e.g., plasma).

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

HPLC-UV Analysis Protocol

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

-

Injection: Inject 10 µL of the prepared sample.

-

Data Acquisition: Run the gradient program as described in Table 1 and acquire data at 210 nm.

-

Quantification: Create a calibration curve by analyzing a series of known concentrations of this compound standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

LC-MS/MS Analysis Protocol

-

System Equilibration: Equilibrate the LC system with the initial mobile phase conditions.

-

MS Tuning: Infuse a standard solution of this compound to determine the optimal precursor and product ions and collision energies for the MRM transitions (as indicated in Table 3).

-

Injection: Inject the prepared sample into the LC-MS/MS system.

-

Data Acquisition: Acquire data using the established MRM transitions.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.

Diagrams

Caption: General experimental workflow for the analysis of this compound.

Caption: Logic for selecting the appropriate analytical method for this compound.

References

- 1. Aldgamycin G | C37H56O15 | CID 139588997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aldgamycin E | C37H58O15 | CID 102425548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aldgamycin K | C36H60O14 | CID 137648857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aldgamycins Q1 and Q2, two novel 16-membered macrolides from the rare actinomycete Saccharothrix sp. 16Sb2-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing Aldgamycin F Production: Application Notes and Protocols for Fermentation in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimization of Aldgamycin F fermentation in Streptomyces. The following sections outline strategies for medium optimization, precursor feeding, and understanding the regulatory networks that govern secondary metabolite production. These protocols are designed to serve as a comprehensive guide for enhancing the yield of this compound, a potentially valuable therapeutic agent.

Introduction to this compound and Streptomyces Fermentation

Streptomyces species are renowned for their ability to produce a wide array of bioactive secondary metabolites, including many clinically important antibiotics.[1][2] this compound, a macrolide antibiotic, is a product of the complex biosynthetic machinery of these filamentous bacteria. Optimizing its production through fermentation is a critical step in drug development, aiming to increase titers and process efficiency.[3][4] Streptomyces albus J1074 is a commonly used host for the heterologous production of natural products due to its fast growth and well-established genetic tools.[5]

The optimization process typically involves a multi-faceted approach, including the refinement of media components, adjustment of physical fermentation parameters, and strategic introduction of biosynthetic precursors. Statistical methods like Response Surface Methodology (RSM) are powerful tools for efficiently exploring the effects of multiple variables on production.

Fermentation Medium Optimization

The composition of the fermentation medium is a crucial factor influencing microbial growth and secondary metabolite production. A well-designed medium fulfills the nutritional requirements of the Streptomyces strain and directs metabolic flux towards the biosynthesis of this compound.

Key Media Components and Their Effects

The following table summarizes key media components and their typical concentration ranges for Streptomyces fermentation, based on common practices for secondary metabolite production.

| Component Category | Component Example | Concentration Range (g/L) | Rationale and Potential Impact on this compound Production |

| Carbon Source | Glucose, Soluble Starch, Glycerol | 20 - 50 | Provides the primary source of energy and carbon backbones for biosynthesis. The choice and concentration can significantly affect the onset and level of production. High glucose concentrations can sometimes repress secondary metabolism. |

| Nitrogen Source | Soybean Meal, Yeast Extract, Peptone | 5 - 20 | Supplies nitrogen for the synthesis of amino acids, proteins, and other nitrogen-containing cellular components. The C:N ratio is a critical parameter to optimize. |

| Phosphate Source | K₂HPO₄, KH₂PO₄ | 0.5 - 2.0 | Essential for energy metabolism (ATP), nucleic acid synthesis, and signal transduction. Phosphate levels can act as a regulatory signal for antibiotic production. |

| Trace Elements | MgSO₄·7H₂O, FeSO₄·7H₂O, ZnSO₄·7H₂O | 0.1 - 1.0 | Act as cofactors for enzymes involved in primary and secondary metabolism. Their presence is critical for optimal enzymatic activity in the this compound biosynthetic pathway. |

| Precursors | (Hypothetical for this compound) | Varies | Specific precursors to the this compound backbone or sugar moieties can significantly enhance production by channeling metabolic flux directly into the pathway. |

| Inducers/Elicitors | (e.g., signaling molecules) | Varies | Small molecules that can trigger or enhance the expression of the this compound biosynthetic gene cluster. |

Experimental Protocol: One-Factor-at-a-Time (OFAT) Optimization

This protocol describes a classical method for initial screening of media components.

Objective: To identify the optimal concentration of a single medium component for this compound production.

Materials:

-

Streptomyces strain capable of producing this compound

-

Basal fermentation medium

-

Stock solutions of the component to be tested (e.g., glucose, yeast extract)

-

Shake flasks (250 mL)

-

Shaking incubator

-

Analytical equipment for this compound quantification (e.g., HPLC)

Procedure:

-

Prepare the basal fermentation medium with all components except the one being optimized.

-

Dispense 50 mL of the basal medium into a series of shake flasks.

-

Add the component being tested to each flask at varying concentrations (e.g., 10, 20, 30, 40, 50 g/L of glucose).

-

Inoculate each flask with a standardized spore suspension or vegetative mycelium of the Streptomyces strain.

-

Incubate the flasks under standard fermentation conditions (e.g., 28°C, 200 rpm) for a predetermined period (e.g., 7-10 days).

-

At the end of the fermentation, harvest the broth from each flask.

-

Extract this compound from the broth using an appropriate solvent.

-

Quantify the concentration of this compound using a validated analytical method.

-

Plot the this compound concentration against the tested component concentration to determine the optimum.

Experimental Protocol: Response Surface Methodology (RSM) for Multi-Factor Optimization

RSM is a statistical approach for optimizing multiple factors simultaneously, allowing for the study of interactions between variables.

Objective: To determine the optimal combination of multiple media components for maximizing this compound production.

Methodology: A Box-Behnken or Central Composite Design (CCD) can be employed. This example outlines the general steps.

Procedure:

-

Factor Selection: Based on preliminary studies (e.g., OFAT), select the most significant factors (e.g., glucose concentration, yeast extract concentration, and K₂HPO₄ concentration).

-

Experimental Design: Use statistical software to generate the experimental design matrix, which will specify the different combinations of factor levels to be tested.

-

Experimentation: Prepare the fermentation media according to the design matrix and conduct the fermentations as described in the OFAT protocol.

-

Data Analysis: Measure the this compound yield for each experimental run. Fit the data to a polynomial model and perform analysis of variance (ANOVA) to determine the significance of the model and individual factors.

-

Optimization: Use the model to predict the optimal levels of each factor for maximum this compound production.

-

Validation: Conduct a fermentation experiment using the predicted optimal conditions to validate the model.

Precursor Feeding Strategies

Supplying biosynthetic precursors can significantly enhance the production of the target secondary metabolite by increasing the availability of building blocks for the biosynthetic pathway.

Identifying Potential Precursors for this compound

The identification of precursors requires knowledge of the this compound biosynthetic pathway. For macrolides, common precursors include short-chain carboxylic acids (e.g., acetate, propionate, butyrate) for the polyketide backbone and specific sugars for the glycosyl moieties.

Experimental Protocol: Precursor Feeding

Objective: To enhance this compound production by feeding a potential precursor during fermentation.

Materials:

-

Optimized fermentation medium

-

Streptomyces strain

-

Sterile stock solution of the precursor

-

Shake flasks

-

Shaking incubator

Procedure:

-

Initiate the Streptomyces fermentation in the optimized medium.

-

At a specific time point during the fermentation (e.g., at the onset of the stationary phase, when secondary metabolism is typically induced), add the sterile precursor solution to the culture flask to a final desired concentration.

-

A control flask without the added precursor should be run in parallel.

-

Continue the fermentation for the remainder of the production phase.

-

Harvest the broth and quantify the this compound concentration.

-

Compare the yield in the precursor-fed flask to the control to determine the effect of precursor feeding. The timing and concentration of precursor addition should be further optimized.

Regulatory and Signaling Pathways

The production of antibiotics in Streptomyces is tightly controlled by complex regulatory networks that respond to various environmental and physiological signals. These networks often involve hormone-like signaling molecules, such as γ-butyrolactones (GBLs), which can trigger the onset of secondary metabolism.

Generalized Signaling Pathway for Antibiotic Production in Streptomyces

The following diagram illustrates a typical signaling cascade that controls antibiotic biosynthesis in Streptomyces.

Caption: A generalized signaling cascade for antibiotic production in Streptomyces.

Experimental Workflow for Fermentation Optimization

The following diagram outlines a logical workflow for the systematic optimization of this compound fermentation.

Caption: A systematic workflow for this compound fermentation optimization.

By following these detailed application notes and protocols, researchers can systematically optimize the fermentation process for this compound production in Streptomyces, leading to increased yields and a more efficient manufacturing process.

References

- 1. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signalling pathways that control development and antibiotic production in streptomyces - Leiden University [universiteitleiden.nl]